molecular formula C5H4N4S B1228145 2-Mercaptopurina CAS No. 28128-19-0

2-Mercaptopurina

Número de catálogo: B1228145
Número CAS: 28128-19-0
Peso molecular: 152.18 g/mol
Clave InChI: HDBQZGJWHMCXIL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Oncology

2-Mercaptopurine is extensively studied for its efficacy in treating hematological malignancies. It is used in combination therapies for:

  • Acute Lymphoblastic Leukemia : The drug plays a crucial role in remission induction and maintenance therapy. Studies indicate that it effectively reduces relapse rates when used alongside other chemotherapeutic agents .
  • Lymphoblastic Lymphoma : Similar to its application in leukemia, 2-mercaptopurine is utilized in treatment regimens for lymphoblastic lymphoma due to its cytotoxic effects on rapidly dividing cells .

Autoimmune Diseases

The compound has been evaluated for its effectiveness in managing autoimmune conditions:

  • Inflammatory Bowel Disease : Research shows that 2-mercaptopurine can be effective in maintaining remission in patients with Crohn's disease and ulcerative colitis. A study indicated that therapeutic drug monitoring of mercaptopurine led to improved clinical outcomes compared to placebo, with significant endoscopic improvement noted at the 52-week mark .
  • Autoimmune Hepatitis : It has been used as part of combination therapy to manage autoimmune hepatitis, demonstrating favorable outcomes in liver function tests and patient symptoms .

Case Study 1: Ulcerative Colitis Treatment

A randomized controlled trial involving 59 patients with active ulcerative colitis assessed the efficacy of mercaptopurine against placebo over a year. The results showed that 48.3% of patients on mercaptopurine achieved corticosteroid-free remission compared to only 10% on placebo (p = 0.002). Adverse events were more frequent in the mercaptopurine group, highlighting the need for careful monitoring during treatment .

Case Study 2: Crohn's Disease Recurrence Prevention

In a study focusing on postoperative recurrence prevention in Crohn's disease patients, mercaptopurine was found effective in reducing clinical recurrence rates among smokers. This suggests that patient characteristics significantly influence treatment outcomes .

Pharmacogenetics and Dosing Optimization

Pharmacogenetic studies have shown that individual variations in drug metabolism can affect the efficacy and safety of 2-mercaptopurine. Specifically, the enzyme thiopurine S-methyltransferase (TPMT) plays a critical role; patients with low TPMT activity are at higher risk for myelotoxicity when treated with standard doses of mercaptopurine. Therefore, pharmacogenetic testing can guide dosing adjustments to enhance safety and effectiveness .

Summary Table of Applications

Application AreaConditionEfficacy/Outcomes
OncologyAcute Lymphoblastic LeukemiaEffective as part of combination therapy; reduces relapse rates
Lymphoblastic LymphomaUtilized similarly to leukemia treatment regimens
Autoimmune DiseasesInflammatory Bowel DiseaseSignificant improvement in remission rates; adverse events noted
Autoimmune HepatitisPositive outcomes in liver function tests

Mecanismo De Acción

Target of Action

2-Mercaptopurine, a purine analogue, primarily targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleic acid synthesis .

Mode of Action

2-Mercaptopurine competes with hypoxanthine and guanine for binding to HGPRTase . Upon binding, it is converted into thioinosinic acid (TIMP) . TIMP then inhibits several reactions involving inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) . This interference with purine metabolism disrupts nucleic acid synthesis, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by 2-Mercaptopurine is the purine salvage pathway . By inhibiting HGPRTase, 2-Mercaptopurine disrupts the conversion of hypoxanthine and guanine into their respective monophosphates, hindering DNA and RNA synthesis . This disruption of nucleic acid synthesis ultimately leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The bioavailability of 2-Mercaptopurine varies widely, ranging from 5% to 37% . It is metabolized by xanthine oxidase, and its elimination half-life is between 60 to 120 minutes . Its active metabolites have a longer half-life . The drug is primarily excreted through the kidneys . It’s worth noting that the hemihydrate form of 2-Mercaptopurine shows increased solubility and bioavailability compared to the monohydrate form .

Result of Action

The primary result of 2-Mercaptopurine’s action is the inhibition of nucleic acid synthesis , leading to cell death . This makes it effective as an antineoplastic agent, particularly in the treatment of acute lymphocytic leukemia . It can also lead to side effects such as bone marrow suppression, liver toxicity, vomiting, and loss of appetite .

Action Environment

The action of 2-Mercaptopurine can be influenced by various environmental factors. For instance, the pH of the stomach, which is typically low, can affect the dissolution of the drug . Additionally, the presence of other drugs can alter 2-Mercaptopurine’s metabolism. For example, allopurinol, a drug used to manage hyperuricemia, can alter 2-Mercaptopurine metabolism to maximize the production of its active metabolite while reducing the hepatotoxic metabolite .

Análisis Bioquímico

Biochemical Properties

2-Mercaptopurine plays a significant role in biochemical reactions by inhibiting the synthesis of purine nucleotides. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted into thioinosinic acid (TIMP) . TIMP further inhibits several enzymes involved in purine metabolism, including amidophosphoribosyltransferase . This inhibition disrupts DNA and RNA synthesis, leading to the death of rapidly proliferating cells .

Cellular Effects

2-Mercaptopurine affects various types of cells and cellular processes. It primarily targets rapidly dividing cells, such as cancer cells, by incorporating into DNA and RNA, thereby inhibiting their synthesis . This leads to cell cycle arrest in the S phase and subsequent apoptosis . Additionally, 2-Mercaptopurine suppresses the immune response by reducing the proliferation of T and B lymphocytes . It also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects .

Molecular Mechanism

The molecular mechanism of 2-Mercaptopurine involves its conversion to active metabolites that inhibit purine synthesis. After being converted to thioinosinic acid (TIMP) by HGPRTase, TIMP is further metabolized to thioguanine nucleotides (TGNs) . These TGNs are incorporated into DNA and RNA, causing chain termination and faulty DNA repair . Additionally, 2-Mercaptopurine inhibits the enzyme amidophosphoribosyltransferase, further disrupting purine nucleotide synthesis . This multi-faceted inhibition leads to the cytotoxic effects observed in rapidly dividing cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Mercaptopurine change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade in the presence of light and heat . Long-term studies have shown that 2-Mercaptopurine can cause cumulative toxicity, leading to bone marrow suppression and hepatotoxicity . These effects are monitored through regular blood tests and liver function tests .

Dosage Effects in Animal Models

The effects of 2-Mercaptopurine vary with different dosages in animal models. At low doses, it effectively inhibits the proliferation of cancer cells without causing significant toxicity . At high doses, it can lead to severe myelosuppression, hepatotoxicity, and gastrointestinal toxicity . The oral LD50 of 2-Mercaptopurine in rats is approximately 425 mg/kg, indicating its potential for toxicity at high doses .

Metabolic Pathways

2-Mercaptopurine is involved in several metabolic pathways. It is first converted to thioinosinic acid (TIMP) by HGPRTase . TIMP is then metabolized to thioguanine monophosphate (TGMP) and further to thioguanosine triphosphate (TGTP) . These metabolites are incorporated into DNA and RNA, disrupting their synthesis . Additionally, 2-Mercaptopurine is metabolized by xanthine oxidase and thiopurine methyltransferase (TPMT) to inactive metabolites .

Transport and Distribution

2-Mercaptopurine is transported and distributed within cells and tissues through various mechanisms. It is absorbed incompletely and variably when administered orally, with approximately 50% of the dose being absorbed . The compound is distributed widely in the body, with a volume of distribution exceeding that of total body water . It is primarily excreted through the urine as both unchanged drug and metabolites .

Subcellular Localization

The subcellular localization of 2-Mercaptopurine and its metabolites is crucial for its activity. The active metabolites, thioguanine nucleotides (TGNs), are incorporated into the DNA and RNA within the nucleus . This incorporation leads to the disruption of nucleic acid synthesis and subsequent cell death . Additionally, 2-Mercaptopurine can localize to the cytoplasm, where it inhibits enzymes involved in purine metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Mercaptopurine can be synthesized through various methods. One common synthetic route involves the reaction of 2-chloropurine with thiourea under basic conditions to yield 2-mercaptopurine . The reaction typically requires heating and the presence of a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods: In industrial settings, the production of 2-mercaptopurine often involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Actividad Biológica

2-Mercaptopurine (6-MP) is a purine analog that exhibits significant biological activity, primarily as an antimetabolite in the treatment of various malignancies and autoimmune diseases. This article explores its mechanisms of action, clinical applications, resistance mechanisms, and safety profile, supported by data tables and case studies.

2-Mercaptopurine functions as a purine antimetabolite , disrupting nucleic acid synthesis. It is converted intracellularly to active metabolites, primarily thioinosine monophosphate (TIMP) , which inhibit several enzymes involved in purine metabolism. The key actions include:

  • Inhibition of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) : 6-MP competes with hypoxanthine and guanine for HGPRT, leading to the formation of TIMP .
  • Inhibition of Phosphoribosyl Pyrophosphate Amidotransferase : TIMP inhibits this enzyme, a rate-limiting factor in purine synthesis, thus affecting DNA and RNA synthesis .
  • Formation of 6-Methylthioinosinate (MTIMP) : This metabolite further inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, enhancing the drug's effects on nucleotide interconversion .

Clinical Applications

2-Mercaptopurine is primarily used in the treatment of:

  • Acute Lymphoblastic Leukemia (ALL) : It is a cornerstone in chemotherapy regimens for ALL due to its ability to induce remission.
  • Inflammatory Bowel Disease (IBD) : Used as an immunomodulator for patients with Crohn's disease and ulcerative colitis who are intolerant to azathioprine .
  • Other Cancers : Recent studies have indicated potential efficacy in BRCA-defective tumors, showing selective cytotoxicity in preclinical models .

Table 1: Summary of Clinical Trials Involving 2-Mercaptopurine

Study TypeConditionPrimary OutcomeResults Summary
Randomized Controlled TrialUlcerative ColitisCorticosteroid-free remission48.3% achieved remission vs. 10% placebo (p=0.002)
Phase II Clinical TrialBRCA-defective CancersObjective response rate33% clinical benefit observed at 8 weeks
Meta-analysisIBDTolerability and efficacy68% tolerated after azathioprine failure

Resistance Mechanisms

Resistance to 2-mercaptopurine can occur through various cellular mechanisms:

  • Up-regulation of P-glycoprotein : Studies indicate that increased expression of P-glycoprotein can lead to enhanced efflux of 6-MP, reducing its intracellular concentration and efficacy .
  • Altered Metabolic Enzyme Activity : Variations in the activity of thiopurine methyltransferase (TPMT) can significantly affect drug metabolism. Patients with low TPMT activity may experience increased toxicity due to higher levels of active metabolites .

Safety Profile and Adverse Effects

While generally well-tolerated, 2-mercaptopurine can cause several adverse effects:

  • Myelosuppression : A common side effect leading to neutropenia and increased infection risk.
  • Hepatotoxicity : Elevated liver enzymes are frequently reported, necessitating regular monitoring .
  • Gastrointestinal Toxicity : Nausea and vomiting are common, particularly at higher doses .

Table 2: Adverse Events Associated with 2-Mercaptopurine Treatment

Adverse EventIncidence Rate (%)
MyelosuppressionVaries by TPMT status
Hepatotoxicity~20%
Gastrointestinal Symptoms~30%

Case Studies

  • Ulcerative Colitis Management : In a recent study involving patients with refractory ulcerative colitis, mercaptopurine was shown to achieve significant clinical remission rates when monitored via therapeutic drug monitoring (TDM) strategies .
  • BRCA Mutation Response : A phase II trial demonstrated that patients with BRCA1/2 mutations showed a modest response to combined therapy with 6-MP and methotrexate, highlighting its potential role in targeted cancer therapy .

Propiedades

IUPAC Name

3,7-dihydropurine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c10-5-6-1-3-4(9-5)8-2-7-3/h1-2H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBQZGJWHMCXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878767
Record name 2H-Purine-2-thione, 1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28128-19-0
Record name 3,9-Dihydro-2H-purine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28128-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028128190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Mercaptopurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Purine-2-thione, 1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-2H-purine-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-THIOPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81XK02929C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Mercaptopurine
Reactant of Route 2
2-Mercaptopurine
Reactant of Route 3
Reactant of Route 3
2-Mercaptopurine
Reactant of Route 4
2-Mercaptopurine
Reactant of Route 5
2-Mercaptopurine
Reactant of Route 6
Reactant of Route 6
2-Mercaptopurine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.